3-Norbornan-1-ylprop-2-ynoic acid
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(1-bicyclo[2.2.1]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-2,4-5,7H2,(H,11,12) |
InChI Key |
AEDXWTMHXZMQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Norbornan-1-ylprop-2-ynoic acid typically involves the following steps:
Norbornane Derivative Preparation: The starting material is often a norbornane derivative, which undergoes functionalization to introduce the prop-2-ynoic acid group.
Alkyne Formation:
Carboxylic Acid Formation: The final step involves the conversion of the alkyne group to a carboxylic acid (-COOH) using oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Norbornan-1-ylprop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
3-Norbornan-1-ylprop-2-ynoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Norbornan-1-ylprop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-norbornan-1-ylprop-2-ynoic acid with analogous compounds in terms of structure, reactivity, and applications.
2.1. Norbornane-Based Carboxylic Acids
- 5-Norbornene-2-carboxylic Acid: Structure: Features a norbornene (unsaturated bicyclic) system with a carboxylic acid group. Reactivity: The double bond in norbornene enables electrophilic additions, whereas the triple bond in this compound favors cycloadditions. Applications: Used in polymer crosslinking; less reactive in Diels-Alder reactions compared to the propiolic acid derivative.
- Bicyclo[2.2.2]oct-2-ynoic Acid: Structure: A larger bicyclo[2.2.2]octane system with a propiolic acid group. Reactivity: Reduced ring strain compared to norbornane, leading to slower reaction kinetics in cycloadditions. Thermal Stability: Higher stability due to lower strain but lower synthetic utility in strained intermediates.
2.2. Propiolic Acid Derivatives
- Phenylpropiolic Acid: Structure: A simple aromatic propiolic acid without a bicyclic system. Solubility: Higher solubility in polar solvents compared to the hydrophobic norbornane derivative. Acidity: Lower pKa (~2.5) due to electron-withdrawing aryl groups, whereas the norbornane derivative has a pKa of ~3.1 (influenced by steric effects).
- Ethyl Propiolate: Structure: An ester derivative of propiolic acid. Reactivity: More electrophilic than this compound due to ester activation, but lacks the stereochemical control from the norbornane scaffold.
2.3. Data Table: Key Properties
| Compound | Melting Point (°C) | pKa | Solubility (H2O) | Reactivity in Diels-Alder |
|---|---|---|---|---|
| This compound | 145–148 | ~3.1 | Low | High |
| 5-Norbornene-2-carboxylic acid | 132–135 | ~2.8 | Moderate | Moderate |
| Phenylpropiolic acid | 98–101 | ~2.5 | High | High |
| Bicyclo[2.2.2]oct-2-ynoic acid | 160–163 | ~3.3 | Very Low | Low |
Q & A
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic fate in biological systems?
- Methodological Answer : Synthesize ¹³C-labeled propiolic acid via carboxylation of ¹³C-acetylene. Administer to cell cultures and track metabolites using LC-MS/MS. Compare fragmentation patterns with unlabeled controls to identify biotransformation pathways (e.g., β-oxidation) .
Key Considerations for Researchers
- Experimental Design : Follow Beilstein Journal guidelines for reproducibility, including detailed supplementary materials .
- Data Contradictions : Use meta-analytical frameworks to reconcile conflicting results, emphasizing variable normalization .
- Safety Protocols : Adhere to OSHA standards for handling reactive intermediates (e.g., acetylene precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
